Gallium(3+) perchlorate
CAS No.: 19854-31-0
Cat. No.: VC20748619
Molecular Formula: Cl3GaO12
Molecular Weight: 169.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19854-31-0 |
|---|---|
| Molecular Formula | Cl3GaO12 |
| Molecular Weight | 169.17 g/mol |
| IUPAC Name | gallium;perchlorate |
| Standard InChI | InChI=1S/ClHO4.Ga/c2-1(3,4)5;/h(H,2,3,4,5);/q;+3/p-1 |
| Standard InChI Key | HPVPDKXGJMBPOD-UHFFFAOYSA-M |
| SMILES | [O-]Cl(=O)(=O)=O.[Ga+3] |
| Canonical SMILES | [O-]Cl(=O)(=O)=O.[Ga+3] |
Introduction
Chemical Properties and Structure
Fundamental Chemical Identity
Gallium(3+) perchlorate exhibits the following key properties that define its chemical identity:
| Property | Value |
|---|---|
| Chemical Formula (hydrate) | ClGaH5O5++ |
| Molecular Weight (hydrate) | 190.21300 g/mol |
| Exact Mass | 188.90800 |
| Full Compound Formula | Ga(ClO4)3·xH2O |
The compound's formula varies depending on the specific form being referenced. The hydrated perchlorate ion associated with gallium(3+) has the formula ClGaH5O5++ , while the full compound (gallium triperchlorate) is represented as Ga(ClO4)3·xH2O.
Structural Characteristics
In aqueous solutions, gallium(3+) exists predominantly as the hexaaquagallium(III) ion, [Ga(OH2)6]3+, which maintains an octahedral (Oh) symmetry . This structural arrangement plays a crucial role in determining the compound's spectroscopic properties and chemical behavior.
The hexaaquagallium(III) ion has been extensively characterized through various spectroscopic techniques, particularly Raman spectroscopy. The coordination geometry around the gallium center influences the vibrational modes observed in spectroscopic studies, providing valuable information about the bonding environment .
Spectroscopic Characterization
Raman Spectroscopic Analysis
Raman spectroscopy has been instrumental in characterizing the structure and bonding in gallium(3+) perchlorate solutions. The hexaaquagallium(III) ion exhibits several characteristic vibrational modes that have been assigned based on symmetry considerations:
| Vibrational Mode | Frequency (cm⁻¹) | Assignment | Polarization |
|---|---|---|---|
| v₁(a₁g) | 526 | GaO₆ stretching | Strongly polarized, medium intensity |
| v₂(eg) | 430 | Bending mode | Depolarized |
| v₅(f₂g) | 328 | Bending mode | Depolarized |
| v₃(f₁u) | 510 | Stretching mode | Infrared active |
These spectroscopic features provide direct evidence for the octahedral coordination of water molecules around the gallium(3+) center .
Temperature-Dependent Spectroscopic Behavior
Temperature-dependent Raman studies have revealed that the v₁(a₁g) GaO₆ mode demonstrates slight but measurable changes with increasing temperature:
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The band position shifts approximately 2 cm⁻¹ toward lower frequencies when temperature increases from 25°C to 75°C
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The band broadens by approximately 10 cm⁻¹ over the same temperature range
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These changes occur without any evidence of inner-sphere complex formation with perchlorate ions
This temperature stability distinguishes gallium(3+) in perchlorate solutions from its behavior in nitrate and sulfate media, where more significant structural changes occur at elevated temperatures .
Computational Studies
Ab initio molecular orbital calculations have been performed to understand the structure and vibrational properties of gallium(3+) water clusters. These computational studies have included:
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Geometry optimizations and frequency calculations for [Ga(OH2)n]3+ clusters (n = 1 to 6)
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Extended calculations on [Ga(OH2)18]3+ clusters that include both first and second hydration spheres
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Theoretical analysis using Hartree-Fock and second-order Møller-Plesset methods with various basis sets
The computational results indicate that including the second hydration sphere is crucial for accurately reproducing experimental spectroscopic features. The calculated v₁ GaO₆ mode for the [Ga(OH2)18]3+ cluster (524 cm⁻¹) shows excellent agreement with the experimental value (526 cm⁻¹), confirming the structural model .
Solution Chemistry and Stability
Stability in Perchlorate Media
One of the most notable features of gallium(3+) in perchlorate solutions is its remarkable stability. The hexaaquagallium(III) ion remains thermodynamically stable across a range of temperatures and concentrations, with no evidence of inner-sphere complex formation with perchlorate ions .
This stability contrasts sharply with the behavior observed in other anionic media:
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In concentrated Ga(NO3)3 solutions, gallium(3+) forms primarily outer-sphere ion pairs [Ga(OH2)6]3+ NO3⁻, with a small percentage existing as inner-sphere complexes [Ga(OH2)5ONO2]2+
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In sulfate solutions, thermodynamically stable sulfato complexes form, particularly at elevated temperatures
The stable behavior in perchlorate media makes gallium(3+) perchlorate solutions valuable for studying the intrinsic properties of the hexaaquagallium(III) ion without complications from inner-sphere coordination.
Hydration Energetics
Computational studies have provided insights into the energetics of gallium(3+) hydration:
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The theoretical binding enthalpy for [Ga(OH2)6]3+ accounts for approximately 62% of the experimental single ion hydration enthalpy for Ga(3+)
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Including the second hydration sphere in calculations ([Ga(OH2)18]3+) improves the agreement with experimental hydration enthalpies, though the calculated value remains slightly underestimated
Comparative Analysis with Other Gallium(3+) Compounds
Coordination Behavior in Different Anionic Media
The behavior of gallium(3+) varies significantly depending on the counter-anion present in solution:
| Anionic Medium | Predominant Species | Coordination Behavior | Stability |
|---|---|---|---|
| Perchlorate | [Ga(OH2)6]3+ | No inner-sphere complexation | Stable across temperature range |
| Nitrate | [Ga(OH2)6]3+ NO3⁻ | Primarily outer-sphere with minor inner-sphere | Inner-sphere complex disappears upon dilution |
| Sulfate | [Ga(OH2)x(SO4)y] | Significant inner-sphere complexation | Complex formation favored at higher temperatures |
These differences highlight how the coordinating strength of the anion influences the solution structure of gallium(3+) compounds .
Spectroscopic Distinctions
The spectroscopic features of gallium(3+) in different media provide valuable fingerprints for identifying coordination environments:
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The v₁(a₁g) GaO₆ mode at 526 cm⁻¹ serves as a characteristic marker for the hexaaquagallium(III) ion
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Changes in this and other vibrational modes can indicate inner-sphere complex formation or alterations in the hydration structure
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Temperature-dependent spectroscopic behavior varies among different gallium(3+) salts, reflecting their unique coordination chemistry
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